An In-depth Technical Guide to the Chemical Properties of Bromo-PEG3-azide
An In-depth Technical Guide to the Chemical Properties of Bromo-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-azide is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure incorporates three key features: a terminal bromide, a flexible triethylene glycol (PEG3) spacer, and a terminal azide group. This unique combination of functionalities allows for sequential or orthogonal conjugation strategies, making it a versatile tool for the synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4] The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.
Core Chemical Properties
Bromo-PEG3-azide is a colorless to light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 1-Azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
| CAS Number | 1446282-43-4 | |
| Molecular Formula | C₈H₁₆BrN₃O₃ | |
| Molecular Weight | 282.13 g/mol , 282.14 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥90% (HPLC), ≥95% (¹H-NMR), ≥97.0% (NMR) |
Table 2: Solubility and Storage
| Property | Details | Reference(s) |
| Solubility | Soluble in DMSO, DCM, and DMF. | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Reactivity and Functional Groups
The utility of Bromo-PEG3-azide stems from its two distinct reactive functional groups: the azide and the bromide.
The Azide Group: A Gateway to "Click Chemistry"
The azide moiety is a key participant in so-called "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. Bromo-PEG3-azide can undergo two primary types of azide-alkyne cycloadditions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between the azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The relief of ring strain drives the reaction forward, making it an excellent choice for applications in living systems where the cytotoxicity of copper is a concern.
The Bromo Group: A Handle for Nucleophilic Substitution
The bromide atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the conjugation of Bromo-PEG3-azide to molecules containing nucleophilic functional groups, most notably thiols (to form thioether bonds) and, to a lesser extent, amines. This reactivity provides an alternative conjugation strategy to the click chemistry approach.
Reaction Pathways and Experimental Workflows
The dual functionality of Bromo-PEG3-azide allows for various experimental designs. Below are diagrams illustrating the key reaction pathways.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.
Caption: Nucleophilic substitution reaction with the bromo group.
Experimental Protocols
The following are general methodologies for the key reactions involving Bromo-PEG3-azide. Note that these are starting points and may require optimization for specific substrates and applications.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general CuAAC procedures for bioconjugation.
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Reactant Preparation:
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Dissolve the alkyne-containing molecule and Bromo-PEG3-azide in a suitable solvent (e.g., a mixture of t-BuOH/H₂O or DMSO).
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Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.
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Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) if required, which is highly recommended for bioconjugation to protect sensitive biomolecules.
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Reaction Setup:
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In a reaction vessel, combine the alkyne-containing molecule and Bromo-PEG3-azide. A slight excess of one reagent (typically 1.1-1.5 equivalents) may be used to drive the reaction to completion.
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If using a ligand, pre-mix the CuSO₄ solution with the ligand solution before adding to the reaction mixture.
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Add the copper catalyst (and ligand, if used) to the mixture of the alkyne and azide.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
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Reaction Conditions and Monitoring:
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The reaction is typically carried out at room temperature.
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Stir the reaction mixture for 1 to 24 hours.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or NMR spectroscopy.
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Work-up and Purification:
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Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation, depending on the properties of the product.
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General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is based on general procedures for copper-free click chemistry.
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Reactant Preparation:
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Dissolve Bromo-PEG3-azide and the strained cyclooctyne-containing molecule (e.g., DBCO or BCN derivatives) in a suitable solvent. For biological applications, aqueous buffers like PBS (pH 7.4) are commonly used.
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Reaction Setup:
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Combine the Bromo-PEG3-azide and the strained cyclooctyne in the reaction vessel. A 1:1 to 1.5:1 molar ratio is typically employed.
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Reaction Conditions and Monitoring:
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The reaction is generally performed at room temperature or 37 °C for biological applications.
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Incubate the reaction mixture for 1 to 12 hours.
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Reaction progress can be monitored by LC-MS or other suitable analytical techniques.
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Purification:
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The resulting conjugate can be purified by methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.
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General Protocol for Nucleophilic Substitution with Thiols
This protocol is based on the known reactivity of bromo-PEG derivatives with thiols.
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Reactant Preparation:
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Dissolve the thiol-containing molecule and Bromo-PEG3-azide in an appropriate solvent, such as acetonitrile and a phosphate buffer (pH ~7-8).
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If the thiol is part of a protein, ensure the protein is in a suitable buffer at a pH where the thiol group is sufficiently nucleophilic (typically pH 7-8.5).
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Reaction Setup:
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Add Bromo-PEG3-azide to the solution of the thiol-containing molecule. An excess of the Bromo-PEG3-azide may be used to ensure complete modification of the thiol.
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Reaction Conditions and Monitoring:
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Stir the reaction at room temperature.
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The reaction time can vary from a few hours to overnight.
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Monitor the reaction by LC-MS to observe the formation of the thioether product.
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Purification:
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Purify the product using appropriate chromatographic techniques (e.g., HPLC) or, for biomolecules, dialysis or SEC to remove unreacted starting materials.
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Spectroscopic Data
While specific spectra for Bromo-PEG3-azide are not publicly available in detail, supplier information indicates that the ¹H NMR spectrum is consistent with its structure and the purity is typically high (≥95-97%). For FT-IR spectroscopy, a characteristic peak for the azide stretching vibration is expected in the region of 2100 cm⁻¹.
Conclusion
Bromo-PEG3-azide is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for the straightforward construction of complex molecular architectures. The ability to perform both copper-catalyzed and strain-promoted click chemistry, as well as nucleophilic substitution, provides a flexible platform for a wide range of bioconjugation and drug development applications.
